5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromo-thienyl group and a thiazol-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Bromo-thienyl Group: The bromo-thienyl group can be introduced via a bromination reaction of thiophene, followed by formylation to obtain 5-bromo-2-thiophenecarboxaldehyde.
Coupling with Thiazole: The thiazole moiety can be synthesized separately and then coupled with the pyrazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the pyrazole, thienyl, and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole: Another compound with a bromo-thienyl group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with similar heterocyclic structures.
Uniqueness
The uniqueness of 5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide lies in its combination of the bromo-thienyl, thiazole, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11BrN4OS2 |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11BrN4OS2/c14-11-2-1-10(21-11)8-7-9(18-17-8)13(19)16-4-3-12-15-5-6-20-12/h1-2,5-7H,3-4H2,(H,16,19)(H,17,18) |
InChI Key |
PBMUMLADLRDNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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